
Sphinganine 1-phosphate
Overview
Description
Sphinganine-1-Phosphate is a phosphorylated derivative of C20 base sphinganine . It is a bioactive sphingolipid found in all eukaryotic cells . It is involved in the control of cell migration, differentiation, survival and other physiological processes .
Synthesis Analysis
Sphingosine 1-phosphate (Sph-1-P) is a bioactive sphingolipid, acting both as an intracellular second messenger and extracellular mediator, in mammalian cells . The enzymatic synthesis of 1-phosphate esters of 4t-sphingenine (sphingosine), sphinganine (dihydrosphingosine), 4-hydroxysphinganine (phytosphingosine) and 3-dehydrosphinganine by erythrocytes has been reported .
Molecular Structure Analysis
The molecular structure of Sphinganine 1-phosphate has been studied using cryo-electron microscopy (cryo-EM) structures . The overall structures of these complexes had almost identical assembly modes to each other, which were similar to the structure of agonist-bound S1PR1–Gi complex .
Chemical Reactions Analysis
Sphingosine 1-phosphate (S1P) is a signaling molecule involved in the control of cell migration, differentiation, survival and other physiological processes . It can be degraded by the action of sphingosine-1-phosphate lyase (SPL) to form hexadecenal and ethanolamine phosphate .
Physical And Chemical Properties Analysis
For detailed physical and chemical properties of Sphinganine 1-phosphate, you may refer to resources like PubChem .
Scientific Research Applications
Liver and Kidney Injuries : S1P has potential therapeutic applications in treating acute liver and kidney injuries. A study demonstrated that replenishing plasma sphinganine-1-phosphate after liver ischemia and reperfusion (I/R) in mice could protect against such injuries, suggesting its potential use in postoperative complications (Park et al., 2010).
Cancer Cell Motility : S1P was found to inhibit the motility of melanoma cells by affecting their cytoplasmic connection to integrin, although it did not affect adhesion to extracellular matrix proteins. This finding is significant for understanding cancer cell dynamics and potential therapeutic interventions (Sadahira et al., 1994).
Pain Management : In the context of pain management, S1P modulates spinal nociceptive processing by inhibiting neuronal cAMP synthesis, potentially reducing pain-related behavior (Coste et al., 2008).
Biochemical Analysis : There are methods developed for extracting and analyzing S1P and related compounds in biological samples. These methods enable the quantitation of sphingoid base 1-phosphates in human plasma, serum, platelets, and yeast strains, facilitating further research in this area (Caligan et al., 2000).
S1P Receptor Activation : S1P activates the G protein-coupled receptor EDG-1, leading to cell-cell aggregation, enhanced cadherin expression, and the formation of well-developed adherens junctions. This finding highlights its role in cellular communication and potential therapeutic targets (Lee et al., 1998).
Neurological Effects : S1P has been implicated in cell rounding and neurite retraction, mediated by the G protein-coupled receptor H218 and possibly Edg-3, indicating a family of highly specific receptors mediating different responses to S1P. This research is crucial for understanding neurological development and disorders (Van Brocklyn et al., 1999).
Heart Disease : In a clinical context, plasma sphingosine-1-phosphate concentration was found to be reduced in patients with myocardial infarction, suggesting a potential role in cardioprotection and its reduction potentially diminishing this protective effect (Knapp et al., 2009).
Mechanism of Action
Sphingosine-1-phosphate (S1P) regulates fundamental cellular processes such as migration, osteogenesis, proliferation and survival by binding to its S1P receptors (S1PR) on osteoblasts . It also plays crucial roles in various physiological processes, including immune response, vascular development, and neural system homeostasis through activating S1P receptors (S1PRs) .
Safety and Hazards
Future Directions
Sphingosine-1-phosphate (S1P) signaling has biological and medical importance. The centrality of S1P signaling has led to the development of several drugs, including two approved for treatment of multiple sclerosis . A detailed understanding of the critical implications of S1P in brain health and disease may open the door for new therapeutic options . Targeting S1P-metabolizing enzymes and/or signaling pathways might help overcome, or at least ameliorate, several brain illnesses .
properties
IUPAC Name |
[(2S,3R)-2-amino-3-hydroxyoctadecyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h17-18,20H,2-16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEDRJPUIRMZMP-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601313490 | |
| Record name | Sphinganine 1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sphinganine 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001383 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sphinganine 1-phosphate | |
CAS RN |
19794-97-9 | |
| Record name | Sphinganine 1-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19794-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sphinganine 1-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601313490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sphinganine 1-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001383 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



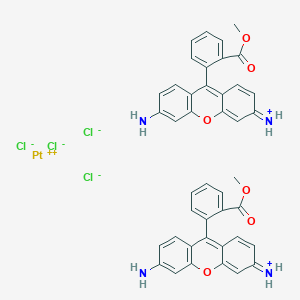
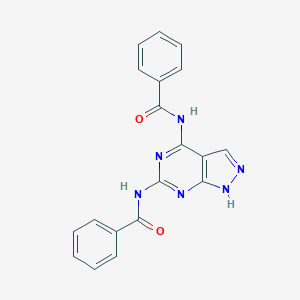


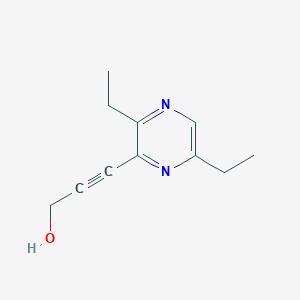

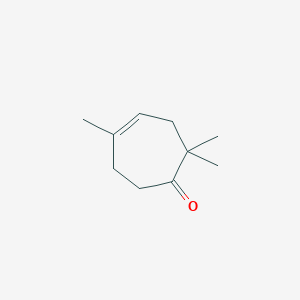
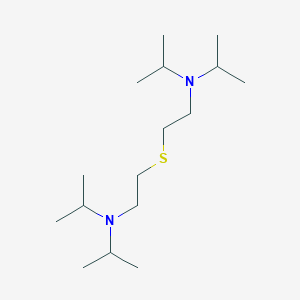

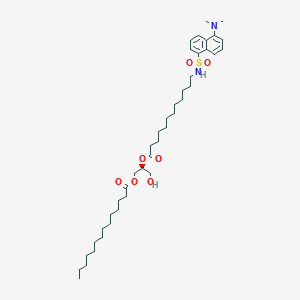

![4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-](/img/structure/B13005.png)

